molecular formula C15H17NO2S B7754241 Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B7754241
M. Wt: 275.4 g/mol
InChI Key: VRHCKBIBFDYJKC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate (molecular formula: C₁₅H₁₇NO₂S; molecular weight: 275.37 g/mol) is a substituted thiazole derivative characterized by a 4-ethylphenyl group at position 2 and a methyl group at position 4 of the thiazole ring. This compound, also referenced as TEI-6720 in pharmacological studies, has been identified as a xanthine oxidase inhibitor, making it a candidate for treating hyperuricemia and gout . Its structure has been validated via crystallographic methods, with synthesis involving cyclization and esterification steps .

Properties

IUPAC Name

ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-11-6-8-12(9-7-11)14-16-10(3)13(19-14)15(17)18-5-2/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHCKBIBFDYJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethylbenzothioamide

The thioamide precursor is prepared by treating 4-ethylbenzonitrile with hydrogen sulfide (H₂S) in the presence of a base or using thionation reagents such as Lawesson’s reagent. For example, 4-ethylbenzonitrile reacts with H₂S in ethanol under reflux to yield 4-ethylbenzothioamide with >90% purity.

Cyclocondensation with Ethyl 2-Chloroacetoacetate

Ethyl 2-chloroacetoacetate serves as the α-haloketone component, providing the methyl group (position 4) and ethyl carboxylate (position 5). In a typical procedure:

  • Reagents : 4-Ethylbenzothioamide (1.0 equiv), ethyl 2-chloroacetoacetate (1.1 equiv).

  • Conditions : Ethanol solvent, reflux at 65–70°C for 3–5 hours.

  • Workup : Distillation of ethanol, addition of water, filtration, and drying under reduced pressure.

This method yields the target compound in 85–90% purity with minimal by-products. The reaction mechanism involves nucleophilic attack by the thioamide’s sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of HCl (Figure 1).

Solid-Phase Synthesis with Traceless Linker Strategies

Recent advances in solid-phase synthesis enable the modular assembly of thiazole derivatives. A traceless linker approach, as described by Abdildinova and Gong, involves immobilizing intermediates on chloromethyl polystyrene resin. While this method is more complex, it offers precise control over functional group placement:

Resin Functionalization

  • Step 1 : Merrifield resin is converted to a sulfur-linked intermediate using thiourea.

  • Step 2 : Sequential coupling of 4-ethylphenylacetic acid and ethyl acetoacetate introduces the aryl and carboxylate groups.

  • Step 3 : Cyclization with iodine generates the thiazole ring.

This method achieves 70–75% overall yield but requires specialized equipment and multi-step purification.

Alternative Pathways: Oxidative Cyclization

MnO₂-mediated oxidative cyclization, adapted from protocols for thiazole-4-carboxylic acid, offers another route:

Intermediate Preparation

  • Step 1 : Condensation of L-cysteine hydrochloride with 4-ethylbenzaldehyde forms a thiazolidine precursor.

  • Step 2 : Esterification with ethanol and HCl yields methyl thiazolidine-4-carboxylate.

  • Step 3 : Oxidation with MnO₂ in acetonitrile at 80°C for 48 hours generates the thiazole ring.

This method provides 80–85% yield but necessitates careful control of oxidation conditions to avoid over-oxidation.

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Hantzsch Synthesis85–90%>95%LowHigh
Solid-Phase70–75%87–90%HighLow
Oxidative Cyclization80–85%90–93%ModerateModerate

The Hantzsch method is preferred for industrial-scale production due to its simplicity and high yield. Solid-phase synthesis is reserved for combinatorial chemistry applications requiring diverse analogs.

Reaction Optimization and Challenges

Solvent Selection

  • Ethanol and acetonitrile are optimal for cyclocondensation and oxidation, respectively. Polar aprotic solvents like DMF improve solubility but may necessitate higher temperatures.

By-Product Management

  • Chloroacetyl chloride residues from incomplete cyclization are removed via aqueous sodium bicarbonate washes.

  • MnO₂ filtration is critical in oxidative methods to prevent metal contamination.

Scale-Up Considerations

  • Continuous flow reactors enhance heat transfer and reduce reaction times for Hantzsch syntheses.

  • Catalytic iodine (0.1 equiv) accelerates solid-phase cyclization by 30% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate exhibits significant biological activities, particularly in anticancer and antimicrobial domains.

Antitumor Activity

Recent studies have highlighted its potential as an antitumor agent:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and HepG2 (human liver carcinoma). IC50 values were reported in the low micromolar range, indicating potent activity .
  • Mechanisms of Action :
    • Inhibition of Tubulin Polymerization : Similar thiazole derivatives have been noted to disrupt microtubule formation, which is crucial for cancer cell division.
    • Apoptotic Pathways : The compound may induce apoptosis by interacting with proteins involved in cell survival pathways, such as Bcl-2 family proteins.

Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. This compound may inhibit bacterial growth by disrupting cellular processes or inhibiting specific enzymes.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anticancer Efficacy Study : A study evaluating various thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against HepG2 cells, suggesting a promising avenue for cancer treatment .
  • Antimicrobial Activity Assessment : Research indicated that thiazoles possess broad-spectrum antimicrobial properties. This compound's structural features may enhance its ability to target bacterial infections effectively.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets are still under investigation, but its antimicrobial and anticancer activities suggest it may interfere with DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference ID
Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate C₁₅H₁₇NO₂S 275.37 4-ethylphenyl (C₂H₅), methyl (CH₃) Xanthine oxidase inhibition
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate C₁₅H₁₅ClN₂O₄S 354.81 4-chlorophenoxy (Cl-C₆H₄-O-), acetyl amino (NHCOCH₂) Not explicitly stated; likely protease inhibition
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate C₁₄H₁₂N₂O₃S 288.32 3-cyano-4-hydroxyphenyl (CN, OH), methyl (CH₃) Intermediate in febuxostat synthesis
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate C₁₄H₁₄FNO₂S 279.33 4-fluoro-3-methylphenyl (F, CH₃) Unknown; fluorinated analogs often enhance bioavailability
Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methyl-1,3-thiazole-5-carboxylate C₂₀H₁₇N₃O₂S 363.44 4-benzimidazolyl (N-containing heterocycle) Potential kinase or receptor modulation

Physicochemical Properties

  • Lipophilicity: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to polar derivatives like Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (logP ~2.1 vs. ~1.5) .
  • Solubility : Fluorinated analogs (e.g., Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate) exhibit improved aqueous solubility due to fluorine’s electronegativity .
  • Stability : Compounds with electron-withdrawing groups (e.g., Cl in ) show higher metabolic stability than electron-donating substituents (e.g., ethyl in the target compound).

Biological Activity

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C14H15NO2S
  • Molecular Weight : 273.34 g/mol
  • CAS Number : 161798-03-4

The thiazole ring in the compound contributes significantly to its biological activity due to its ability to interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole derivatives. This compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Efficacy Against Cancer Cell Lines

A study reported that compounds with similar thiazole structures exhibited significant cytotoxicity with IC50 values in the low micromolar range against various cancer cell lines, including:

  • A431 (human epidermoid carcinoma) : IC50 = 1.98 µg/mL
  • HepG2 (human liver carcinoma) : Similar compounds showed comparable activities to doxorubicin .

The presence of electron-donating groups and specific substitutions on the phenyl ring were found to enhance the cytotoxic activity of these compounds.

The mechanism by which this compound exerts its antitumor effects may involve:

  • Inhibition of Tubulin Polymerization : Similar thiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division .
  • Interaction with Apoptotic Pathways : The compound may induce apoptosis through interactions with proteins involved in cell survival pathways, such as Bcl-2 family proteins .

Case Study: Antimicrobial Efficacy

A related thiazole compound was tested against Mycobacterium tuberculosis and showed promising results in inhibiting both replicating and non-replicating forms of the bacteria . This suggests a potential for this compound in treating resistant infections.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxic against A431 and HepG2 cells
AntimicrobialPotential activity against Mycobacterium
MechanismInhibition of tubulin polymerization

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as substituted acetophenones with thiourea or thiourea derivatives. For example, 2-bromoacetophenone reacts with thiourea under basic conditions (e.g., K₂CO₃ in ethanol) to form the thiazole core, followed by esterification with ethyl chloroformate . Optimization includes adjusting solvent polarity (e.g., acetonitrile for faster kinetics) and temperature (40–80°C) to improve yields (up to 90%). Industrial-scale synthesis may employ continuous flow reactors for better reproducibility .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

Key techniques include:

  • X-ray crystallography : For resolving 3D molecular geometry and substituent orientation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for high-resolution data .
  • NMR spectroscopy : To confirm substituent positions (e.g., methyl at C4, ethylphenyl at C2) and assess purity.
  • Mass spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns .
TechniqueApplicationExample Data
XRDCrystal structureCCDC deposition number
¹H/¹³C NMRFunctional groupsδ 1.3 ppm (ester CH₃)

Q. What preliminary biological screening data exist for this compound?

Structurally similar thiazoles (e.g., ethyl 2-(4-fluorophenyl) derivatives) exhibit antitumor activity, particularly against prostate cancer cell lines (IC₅₀ < 10 µM) . Assays often use MTT or SRB protocols, with cytotoxicity linked to substituent electronegativity (e.g., fluorine enhances activity) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity, and what structure-activity relationship (SAR) trends are observed?

Substituent effects are studied via halogenation (Cl, F) or nitration of the phenyl ring. For example:

  • 4-Fluorophenyl : Enhances cytotoxicity due to increased electron-withdrawing effects, improving target binding (e.g., enzyme inhibition) .
  • 4-Chlorophenyl : Reduces solubility but increases metabolic stability .
SubstituentBiological Activity (IC₅₀)Notes
4-F8.2 µM (PC-3 cells)High cytotoxicity
4-Cl12.5 µMImproved stability

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

Discrepancies may arise from:

  • Impurity profiles : Byproducts like ethyl 2-(4-butoxyphenyl) derivatives (Impurity XV in ) can skew results. HPLC-PDA or LC-MS ensures ≥95% purity .
  • Assay conditions : Variations in cell line passage number or serum concentration. Standardizing protocols (e.g., ATCC cell lines, 10% FBS) minimizes variability .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved efficacy?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Molecular docking : Identifies binding modes with targets like tyrosine kinases. For example, the thiazole ring’s sulfur interacts with catalytic lysine residues .

Methodological Focus

Q. What crystallographic software tools are recommended for analyzing this compound, and how are they applied?

  • SHELX suite : SHELXL refines crystal structures using least-squares minimization, handling twinning and high-resolution data .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters .

Q. How is regioselective functionalization of the thiazole ring achieved?

The 5-carboxylate group is reactive due to steric hindrance from the 4-methyl and 2-ethylphenyl groups. Example reactions:

  • Ester hydrolysis : 6M HCl (reflux) yields the carboxylic acid (85–90% yield) .
  • Amidation : Reacting with ammonia forms 5-carboxy-2-methyl derivatives for prodrug synthesis .
ReactionReagentsYield
Hydrolysis6M HCl90%
AmidationNH₃/EtOH78%

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Rodent models : Streptozotocin-induced diabetic rats assess metabolic stability .
  • Pharmacokinetic parameters : AUC and Cₘₐₓ are measured via LC-MS/MS after oral administration .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite structural similarity to active compounds?

Possible factors include:

  • Metabolic degradation : Ester groups are prone to hydrolysis in vivo, reducing bioavailability. Prodrug strategies (e.g., tert-butyl esters) may mitigate this .
  • Off-target effects : Non-specific binding to serum proteins (e.g., albumin) reduces effective concentration .

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